molecular formula C14H11ClO3 B6370602 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% CAS No. 1261921-95-2

4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6370602
CAS RN: 1261921-95-2
M. Wt: 262.69 g/mol
InChI Key: DTWIAMNHBWGDGM-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95%, also known as 4-CMC, is a synthetic compound that has been used in a variety of scientific research applications. It is a white solid with a molecular weight of 283.7 g/mol and a melting point of 97-99°C. 4-CMC is a popular research chemical due to its wide range of applications and its relatively low cost.

Scientific Research Applications

4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of methylation on the reactivity of phenols and to study the effects of structure on the reactivity of phenols. It has also been used to study the effects of substituents on the reactivity of phenols and to study the effects of electron withdrawing and donating groups on the reactivity of phenols. 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% has also been used in studies of the reactivity of aryl halides and the synthesis of aryl halides.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% is not well understood. However, it is believed to act as an electron-withdrawing group and to reduce the reactivity of the phenol. This is due to the presence of the chloro group, which is electron-withdrawing, and the methoxycarbonyl group, which is electron-donating.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% are not well understood. However, it is believed to have antioxidant properties, which may be beneficial for certain conditions. It has also been shown to have anti-inflammatory effects in rats.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% in lab experiments is its low cost and wide range of applications. It is also relatively easy to synthesize and can be synthesized in a variety of solvents. The main limitation of 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% is that its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for 4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% research. These include further studies into its mechanism of action and biochemical and physiological effects, as well as studies into its potential applications in drug development. Additionally, further studies into its use as a model compound for studying the reactivity of phenols and aryl halides could be conducted. Finally, further studies into its potential uses in the synthesis of other compounds could be explored.

Synthesis Methods

4-(2-Chloro-5-methoxycarbonylphenyl)phenol, 95% is synthesized by reacting 2-chloro-5-methoxycarbonylphenol with sodium hydroxide and then adding a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

methyl 4-chloro-3-(4-hydroxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14(17)10-4-7-13(15)12(8-10)9-2-5-11(16)6-3-9/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWIAMNHBWGDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683625
Record name Methyl 6-chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261921-95-2
Record name Methyl 6-chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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